molecular formula C22H24N4O6 B14212003 N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide CAS No. 827611-96-1

N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide

Katalognummer: B14212003
CAS-Nummer: 827611-96-1
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: GDIJTFIFUPVIJS-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide is a complex organic compound with the molecular formula C22H24N4O6. It contains 24 hydrogen atoms, 22 carbon atoms, 4 nitrogen atoms, and 6 oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide typically involves the following steps:

    Starting Materials: The synthesis begins with N-Acetyl-L-phenylalanine and glycine derivatives.

    Peptide Bond Formation: The peptide bond is formed between the amino group of glycine and the carboxyl group of N-Acetyl-L-phenylalanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and yield optimization. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

827611-96-1

Molekularformel

C22H24N4O6

Molekulargewicht

440.4 g/mol

IUPAC-Name

4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H24N4O6/c1-14(27)25-18(11-15-5-3-2-4-6-15)21(30)24-12-19(28)23-13-20(29)26-17-9-7-16(8-10-17)22(31)32/h2-10,18H,11-13H2,1H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t18-/m0/s1

InChI-Schlüssel

GDIJTFIFUPVIJS-SFHVURJKSA-N

Isomerische SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)O

Kanonische SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.